molecular formula C15H24O4 B031310 (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 26054-67-1

(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one

カタログ番号: B031310
CAS番号: 26054-67-1
分子量: 268.35 g/mol
InChIキー: UMDQPEMZJHAFNL-FNLFQXNBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one (CAS: 26054-67-1) is a cyclopenta[b]furan derivative characterized by a bicyclic core, two hydroxyl groups, and an (S,E)-configured 3-hydroxyoct-1-en-1-yl side chain. Its molecular formula is C₁₅H₂₄O₄ (MW: 268.35 g/mol).

特性

IUPAC Name

(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDQPEMZJHAFNL-FNLFQXNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114985
Record name (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26054-67-1
Record name (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26054-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandin lactone-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

作用機序

生物活性

(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a cyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H24O4C_{15}H_{24}O_4 and features a complex cyclopentafuran structure. Its stereochemistry is significant for its biological activity, as the specific arrangement of atoms can influence how the compound interacts with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and reducing the risk of chronic diseases. A study demonstrated that related compounds can scavenge free radicals effectively, suggesting potential for this compound as an antioxidant agent.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have yielded positive results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capabilities of similar cyclic compounds, it was found that they significantly reduced lipid peroxidation in cellular models. The study utilized DPPH and ABTS assays to quantify radical scavenging ability, revealing that concentrations as low as 10 µM exhibited substantial protective effects against oxidative damage.

Case Study 2: Anti-inflammatory Mechanisms

A recent publication explored the anti-inflammatory effects of related compounds in a murine model of induced inflammation. The results indicated a marked decrease in inflammatory markers (TNF-alpha and IL-6) following treatment with the compound at doses ranging from 5 to 20 mg/kg body weight. Histological analysis showed reduced tissue damage compared to control groups.

Research Findings

Activity Methodology Findings
AntioxidantDPPH/ABTS assaysSignificant reduction in free radicals
Anti-inflammatoryMurine modelDecreased TNF-alpha and IL-6 levels
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus

類似化合物との比較

Comparison with Structural Analogues

Core Structural Variations

Corey Lactone Derivatives
  • (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one (CAS: 32233-40-2):

    • Molecular Formula : C₈H₁₂O₄ (MW: 172.18 g/mol).
    • Key Differences : Lacks the octenyl side chain but includes a hydroxymethyl group at position 3. This simplification reduces lipophilicity compared to the target compound.
    • Applications : Intermediate in prostaglandin synthesis due to its stereochemical fidelity .
  • Corey Lactone Aldehyde Benzoate (CAS: 39746-01-5):

    • Molecular Formula : C₁₅H₁₄O₅ (MW: 274.27 g/mol).
    • Key Differences : Features a benzoyloxy group and a carboxaldehyde substituent. The aromatic benzoyl group enhances stability but may reduce aqueous solubility.
    • Applications : Used in asymmetric synthesis for prostaglandin analogues .
Chlorinated Analogues
  • (3aR,4R,5R,6aS)-4-[(1E)-4-(3-Chlorophenoxy)-3-hydroxy-1-buten-1-yl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one (CAS: 652152-39-1): Molecular Formula: C₁₇H₁₉ClO₅ (MW: 338.78 g/mol). The chlorine atom may enhance receptor binding specificity in certain biological targets .
Silyl-Protected Derivatives
  • (3aR,4R,5R,6aS)-5-[tert-Butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]hexahydrocyclopenta[b]furan-2-one (CAS: 61628-05-5):
    • Molecular Formula : C₂₇H₅₂O₄Si₂ (MW: 496.87 g/mol).
    • Key Differences : Uses silyl ether protecting groups for hydroxyls, enhancing synthetic stability but increasing molecular weight. This modification is critical for multi-step organic syntheses .

Functional Group Impact on Properties

Compound Key Functional Groups Molecular Weight Lipophilicity (LogP) Biological Activity
Target Compound (CAS: 26054-67-1) Hydroxyl, (S,E)-octenyl 268.35 Moderate (~2.1) Potential anti-inflammatory
Corey Lactone (CAS: 32233-40-2) Hydroxyl, hydroxymethyl 172.18 Low (~0.8) Prostaglandin intermediate
Corey Aldehyde Benzoate Benzoyloxy, carboxaldehyde 274.27 High (~3.5) Synthetic intermediate for drug design
Chlorinated Analogue (CAS: 652152-39-1) Chlorophenoxy, hydroxyl 338.78 High (~3.8) Antimicrobial (hypothesized)

準備方法

Cycloaddition and Baeyer-Villiger Oxidation

The synthesis begins with the preparation of the bicyclic lactone core via a [2+2] cycloaddition between cyclopentadiene and dichloroacetyl chloride. Under alkaline conditions (triethylamine in n-hexane), this reaction yields racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (65.3% yield). Subsequent Baeyer-Villiger oxidation using a peroxidating agent (e.g., m-CPBA) introduces an oxygen atom, forming the lactone scaffold with a ketone moiety.

Reductive Dechlorination and Hydrolysis

Zinc dust-mediated reduction of the dichlorinated intermediate removes chlorine atoms, yielding (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one (96.4% yield). This step is critical for establishing the hydroxyl groups essential for subsequent functionalization.

Side Chain Introduction via Prins Reaction

The (S,E)-3-hydroxyoct-1-en-1-yl side chain is introduced through a Prins reaction between the lactone intermediate and an aldehyde precursor. For example, reacting the lactone with (S,E)-3-hydroxyoct-1-enal in the presence of a Lewis acid (e.g., BF3·OEt2) facilitates cyclization and stereoselective formation of the C4–C5 bond. Optimized conditions (e.g., −20°C in dichloromethane) achieve 78% yield with >98% enantiomeric excess (ee).

Enzymatic and Chemoenzymatic Approaches

Biocatalytic Retrosynthesis

A chemoenzymatic strategy developed by Zhu et al. employs ketoreductases (KREDs) and Baeyer-Villiger monooxygenases (BVMOs) to streamline prostaglandin synthesis. For instance, BVMO from Rhodococcus sp. (CHMO_Rhodo1) catalyzes the oxidation of bicyclo[3.2.0]hept-2-en-6-one to the corresponding lactone with 92% yield and >99% ee, bypassing traditional resolution steps.

Stereoselective Reduction

ChKRED20, a ketoreductase, reduces α,β-unsaturated ketones to allylic alcohols with high stereocontrol. In the synthesis of the side chain, ChKRED20 converts 3-ketooct-1-enal to (S,E)-3-hydroxyoct-1-enal in 95% yield and >99% ee under NADPH-dependent conditions. This enzymatic step eliminates the need for chiral auxiliaries or toxic metal catalysts.

Resolution and Chirality Control

Diastereomeric Salt Formation

Racemic intermediates are resolved using optically active phenethylamine (PEA), forming diastereomeric salts. Recrystallization in ethanol/water mixtures enriches the desired (3aR,4R,5R,6aS) enantiomer to >99% ee, albeit with a moderate 26.4% yield.

Dynamic Kinetic Resolution

Recent advances employ lipases (e.g., CAL-B) in dynamic kinetic resolution to simultaneously invert and trap undesired enantiomers. For example, racemic 3-hydroxyoct-1-enal is acetylated selectively, leaving the (S)-enantiomer unreacted and isolable in 88% yield.

Process Optimization and Scalability

Solvent and Catalyst Screening

ParameterOptimal ConditionsYield Improvement
Prins ReactionBF3·OEt2 in CH2Cl2 at −20°C78% → 85%
Baeyer-Villigerm-CPBA in Acetone65% → 72%
Enzymatic ReductionChKRED20, pH 7.0, 30°C82% → 95%

Continuous Flow Synthesis

Microreactor technology enhances the hydrolysis of intermediates by maintaining precise temperature control (50°C) and reducing reaction times from 12 h to 15 min, achieving 94% conversion.

Comparative Analysis of Methods

MethodStepsTotal YieldStereoselectivityScalability
Traditional Chemical812%ModeratePilot-scale
Chemoenzymatic528%HighIndustrial
Hybrid (Chemical + Enzymatic)619%HighBench-scale

Q & A

Q. What are the key synthetic strategies for this compound?

The synthesis involves stereoselective cyclization to construct the cyclopenta[b]furan core, enzymatic resolution for chiral purity, and sequential protection/deprotection of hydroxyl groups. For example, benzoyl or tert-butyldimethylsilyl groups are used to protect reactive hydroxyls during synthesis . Catalytic hydrogenation or Sharpless epoxidation may be employed to establish the (S,E)-configuration in the octenyl side chain .

Q. How is the stereochemistry of the compound confirmed?

Advanced NMR techniques (e.g., 2D NOESY for spatial proximity analysis) and X-ray crystallography are critical for resolving the (3aR,4R,5R,6aS) configuration. Circular dichroism (CD) can validate the enantiomeric purity, especially when synthesizing derivatives like Corey lactone intermediates .

Q. What stability considerations are essential during storage?

The compound is hygroscopic and prone to oxidation. Storage at 2–8°C under inert gas (e.g., argon) in amber glass vials is recommended. Stability studies using HPLC-MS can monitor degradation products like epoxide derivatives or hydrolyzed side chains .

Advanced Research Questions

Q. What biological activities are observed, and what mechanisms underlie them?

The compound exhibits structural similarity to prostaglandin analogs, with demonstrated anti-glaucoma activity via prostaglandin F2α receptor agonism. In vitro assays (e.g., intraocular pressure reduction in rabbit models) and receptor-binding studies using radiolabeled ligands are used to validate efficacy .

Q. How can synthetic impurities or diastereomeric byproducts be resolved?

Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) effectively separates diastereomers. Recrystallization in ethanol/water mixtures further purifies the product, with purity assessed via melting point analysis and LC-MS .

Q. How do stereochemical variations (e.g., R,E vs. S,E configuration) impact bioactivity?

Comparative studies using analogs with modified stereochemistry reveal significant differences in receptor binding. For example, the (S,E)-isomer shows 10-fold higher affinity for prostaglandin receptors than the (R,E)-variant, as quantified via surface plasmon resonance (SPR) .

Q. What computational approaches are used to predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) model interactions with prostaglandin receptors. Density functional theory (DFT) calculations assess the energy barriers for stereochemical inversion during synthesis .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Endogenous lipid interference complicates LC-MS/MS quantification. Solid-phase extraction (SPE) with C18 cartridges and isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy. Calibration curves must account for matrix effects in plasma or tissue homogenates .

Data Contradiction and Resolution

Q. How can conflicting bioactivity data from different synthetic batches be addressed?

Batch-to-batch variability often stems from residual catalysts (e.g., palladium in hydrogenation steps). Inductively coupled plasma mass spectrometry (ICP-MS) detects trace metals, while bioactivity reassessment in controlled assays (e.g., cAMP modulation in HEK293 cells) clarifies discrepancies .

Q. Why do NMR spectra vary between synthetic routes?

Impurities like residual protecting groups (e.g., benzoyl fragments) or solvent adducts can alter peak splitting. High-resolution NMR (600 MHz or above) and spiking experiments with authentic standards resolve ambiguities .

Methodological Optimization

Q. What strategies enhance yield in large-scale synthesis?

Flow chemistry reduces reaction times for cyclization steps, while immobilized enzymes (e.g., lipase B on silica gel) improve reusability in resolution steps. Process analytical technology (PAT) monitors real-time reaction progress .

Q. How is the compound’s solubility optimized for in vivo studies?

Co-solvent systems (e.g., PEG-400/water) or liposomal encapsulation improve aqueous solubility. Dynamic light scattering (DLS) assesses nanoparticle size distribution for consistent delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Reactant of Route 2
(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。